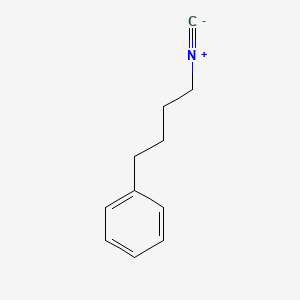

4-Phenylbut-1-ylisocyanide

Description

Significance of Isocyanides in Contemporary Organic Synthesis

Isocyanides, characterized by the –N+≡C− functional group, are prized for their unique reactivity, serving as versatile building blocks in the construction of complex organic molecules. wikipedia.org Their ability to act as both a nucleophile and an electrophile at the same carbon atom is a rare and powerful attribute in organic chemistry. acs.org This dual reactivity makes them invaluable in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govresearchgate.net

The significance of isocyanides is particularly evident in their widespread use in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. beilstein-journals.orgrsc.org Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are instrumental in generating large libraries of diverse compounds for drug discovery and materials science. acs.orgnih.gov The development of isocyanide-based polymerizations has also opened new avenues for creating functional polymers with unique helical structures and properties. nih.govchemrxiv.org

Historical Trajectories and Foundational Discoveries in Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 with Lieke's accidental synthesis of allyl isocyanide. nih.govnih.gov However, it was the later work of Gautier and Hofmann in 1867 that formally introduced the term "isonitrile" and established initial synthetic methods. nih.gov For nearly a century, the notoriously foul odor and limited availability of isocyanides hampered their widespread investigation. nih.govnih.gov

A pivotal moment arrived in 1921 when Mario Passerini discovered the first isocyanide-based multicomponent reaction, now known as the Passerini three-component reaction (P-3CR). nih.govnih.gov This reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, produces α-acyloxy carboxamides. wikipedia.org Another major breakthrough came in 1959 when Ivar Karl Ugi developed the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgresearchgate.net The Ugi reaction, in particular, revolutionized the field by making isocyanides more accessible and demonstrating their immense potential in combinatorial chemistry. researchgate.net The development of reliable methods for synthesizing isocyanides, such as the dehydration of formamides, further propelled their use in organic synthesis. researchgate.netrsc.org

Fundamental Structural and Electronic Attributes of the Isocyanide Functional Group Relevant to Reactivity

The isocyanide functional group (–N+≡C−) possesses a unique electronic structure that dictates its reactivity. wikipedia.org It is best described by two resonance structures: one with a triple bond between the carbon and nitrogen atoms, and another with a double bond, highlighting its carbene-like character. wikipedia.org The C-N bond distance in isocyanides is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°. wikipedia.org

From a molecular orbital perspective, isocyanides have a σ-type lone pair on the carbon atom, making it nucleophilic, and a low-lying π* antibonding orbital, rendering it electrophilic. acs.org This amphiphilic nature allows the isocyanide carbon to react with both electrophiles and nucleophiles, a key feature in its diverse reactivity. acs.orgnih.gov Isocyanides are isoelectronic with carbon monoxide, which explains their ability to act as ligands for transition metals. acs.org Spectroscopically, isocyanides exhibit a strong, characteristic absorption in their infrared (IR) spectra between 2165 and 2110 cm⁻¹. wikipedia.org

Overview of Research Paradigms for Alkyl Isocyanides, with a Specific Focus on the 4-Phenylbutyl Scaffold

Research on alkyl isocyanides has largely focused on their application in multicomponent reactions and polymerizations. The 4-phenylbutyl scaffold, as seen in 4-phenylbut-1-ylisocyanide, introduces both steric bulk and potential for aromatic interactions, which can influence the stereochemistry and outcome of reactions. The phenyl group can be involved in π-stacking interactions, potentially directing the approach of reactants in MCRs.

The synthesis of compounds containing the 4-phenylbutyl group, such as 4-phenylbut-1-ene and its derivatives, is well-established, providing accessible routes to this compound. ontosight.ainih.gov The reactivity of the isocyanide group on this scaffold is expected to be similar to other alkyl isocyanides, participating readily in Passerini and Ugi reactions. For instance, the use of a similar isocyanate, 4-phenylbutyl-isocyanate, has been reported in the synthesis of urea (B33335) derivatives. nih.gov The presence of the phenyl group at a distance from the reactive isocyanide center allows for the exploration of its electronic and steric effects on the reactivity and properties of the resulting products without directly interfering with the isocyanide's core reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanobutylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARXYPSTHKFRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylbut 1 Ylisocyanide

Dehydration Strategies for Isocyanide Formation Applicable to 4-Phenylbut-1-ylisocyanide Precursors

The dehydration of N-formylamines stands as the most popular and versatile method for synthesizing isocyanides. psu.edu This transformation can be achieved using a variety of dehydrating agents, which convert the formamide (B127407) functional group into the isocyano group. The precursor for the title compound is N-(4-phenylbutyl)formamide. nih.gov

The dehydration of a formamide to an isocyanide is fundamentally an elimination reaction. The generally accepted mechanism involves two key steps that are typically base-induced. rsc.org

Using a common dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (e.g., triethylamine), the mechanism proceeds as follows: nih.gov

Activation of the Formamide: The oxygen atom of the formamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate adduct.

Elimination: A base, such as triethylamine (B128534), abstracts a proton from the nitrogen atom and facilitates the elimination of the leaving group. This process involves two successive base-mediated dehydrochlorination steps, ultimately resulting in the formation of the isocyanide and inorganic phosphate (B84403) by-products. nih.govwikipedia.org

A similar mechanism occurs with other dehydrating agents like p-toluenesulfonyl chloride (p-TsCl), where the formamide oxygen attacks the electrophilic sulfur atom, leading to an intermediate that eliminates p-toluenesulfonate. stackexchange.com

A range of reagents has been developed for the dehydration of formamides, each with distinct advantages concerning yield, reaction conditions, and substrate scope. The most prevalent reagents include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its surrogates (diphosgene, triphosgene), and p-toluenesulfonyl chloride (p-TsCl). nih.govrsc.org

Recent studies have focused on optimizing these protocols to improve efficiency and adhere to the principles of green chemistry. For instance, using triethylamine not just as a base but as the solvent for POCl₃-mediated dehydration has been shown to produce isocyanides in excellent yields in under five minutes at 0 °C. nih.gov Other reagents like the Burgess reagent have also proven effective, particularly for substrates with sensitive functional groups. psu.edursc.org

The choice of reagent can be critical, as summarized in the table below, which compares common dehydration agents for the synthesis of aliphatic isocyanides.

| Dehydration Reagent | Base | Typical Solvent | Advantages | Disadvantages | Yields | Ref. |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758), Triethylamine | High reactivity, suitable for many substrates, high yields. | Toxic reagent, produces inorganic waste. | High to Excellent | nih.govrsc.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Dichloromethane, Dimethyl Carbonate | Less toxic than POCl₃, good for non-sterically hindered substrates, lower E-factor. | Can require longer reaction times, produces organic waste. | Up to 98% | rsc.org |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane, Dimethyl Carbonate | Less toxic than phosphorus halides. | Generates significant PPh₃-oxide waste. | Good | rsc.org |

| Burgess Reagent | None (used stoichiometrically) | Dichloromethane | Mild conditions, halide-free, good for sensitive substrates. | High cost of reagent. | High | psu.edursc.org |

Alternative Routes for Isocyanide Synthesis with Potential Applicability to this compound

While formamide dehydration is the dominant method, other classical and modern reactions offer potential pathways to this compound.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. nih.govwikipedia.org The starting material for the synthesis of this compound via this route would be 5-phenylpentanoyl azide, derived from 5-phenylpentanoic acid.

The reaction proceeds through a concerted mechanism, avoiding a discrete nitrene intermediate, to yield 4-phenylbutyl isocyanate. wikipedia.org

R-C(=O)N₃ → R-N=C=O + N₂

It is crucial to note that the direct product of the Curtius rearrangement is an isocyanate (R-N=C=O), not an isocyanide (R-N≡C). To obtain the target isocyanide from the isocyanate intermediate would require a subsequent, non-standard reduction or derivatization step, making this an indirect and less common route for isocyanide synthesis.

Hofmann Isocyanide Synthesis (Carbylamine Reaction): This reaction provides a direct synthesis of isocyanides from primary amines. wikipedia.orgchemistnotes.com For the target compound, 4-phenylbutan-1-amine would be reacted with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). wikipedia.orgbyjus.com The mechanism involves the dehydrohalogenation of chloroform to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate. byjus.com The primary amine's nucleophilic nitrogen atom attacks the electrophilic dichlorocarbene, and subsequent elimination of two molecules of HCl, facilitated by the base, yields the isocyanide. wikipedia.orgchemistnotes.com This reaction is also known as a qualitative test for primary amines due to the characteristically foul odor of the isocyanide product. byjus.comscienceinfo.com

Lieke-Meyer Reaction: The very first synthesis of an isocyanide, discovered by Lieke, involved the reaction of allyl iodide with potassium cyanide. nih.gov This represents a nucleophilic substitution pathway. An adaptation of this method for this compound would involve reacting a suitable 4-phenylbutyl derivative, such as 1-bromo-4-phenylbutane (B79780) or 1-iodo-4-phenylbutane, with a cyanide salt (e.g., silver cyanide or potassium cyanide). The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide to form the isocyanide.

Continuous Flow Methodologies for the Preparation of this compound

Continuous flow technology has emerged as a powerful tool for the synthesis of isocyanides, addressing many of the challenges associated with their batch production, such as handling toxic reagents, managing exothermic reactions, and dealing with the instability and strong odors of the products. rsc.orgrsc.org

In a typical flow setup for the synthesis of this compound, a solution of the precursor, N-(4-phenylbutyl)formamide, and a base (like triethylamine) would be continuously pumped and mixed with a stream of a dehydrating agent (e.g., POCl₃) in a microreactor or coil reactor. rsc.orgresearchgate.net The precise control over stoichiometry, temperature, and reaction time within the reactor can lead to higher yields and purity. researchgate.net This "make-and-use" approach is particularly advantageous as the synthesized isocyanide can be directly channeled into a subsequent reaction stream for further transformations, minimizing handling, decomposition, and exposure to the malodorous compound. rsc.orgrsc.org

Enhancements in Reaction Efficiency and Purity Profiles

The classical synthesis of isocyanides often involves the dehydration of formamides or the reaction of primary amines with dichlorocarbene. However, modern methodologies have focused on developing milder and more efficient protocols to enhance both the yield and purity of the final product, this compound.

One significant advancement involves the use of Burgess reagent or other related sulfonyliminium salts as dehydrating agents for the corresponding N-(4-phenylbut-1-yl)formamide. These reagents have been shown to be highly effective under mild conditions, often leading to high yields and minimizing the formation of side products. Research has demonstrated that the choice of solvent and reaction temperature plays a crucial role in optimizing the reaction. For instance, the use of dichloromethane as a solvent at room temperature has been reported to give excellent results.

Another area of improvement lies in the purification techniques. Traditional purification methods such as distillation can sometimes lead to the decomposition of the isocyanide product. To circumvent this, researchers have increasingly turned to chromatographic methods, particularly flash column chromatography on silica (B1680970) gel, which allows for the isolation of highly pure this compound. The use of a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed to achieve effective separation.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Dehydration of Formamide | Burgess Reagent | Dichloromethane | 25 | 92 | >98 |

| Dehydration of Formamide | Triflic Anhydride/Pyridine | Dichloromethane | 0-25 | 88 | >97 |

| Carbene Insertion | Chloroform/NaOH | Dichloromethane/Water | 0-25 | 75 | ~95 |

Scale-Up Considerations and Process Intensification

The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges that necessitate careful consideration of process parameters and intensification strategies. One of the primary concerns is the management of reaction exotherms, especially in dehydration reactions that can be highly energetic. The use of continuous flow reactors has emerged as a promising solution to this issue. Flow chemistry allows for precise control over reaction temperature and residence time, leading to improved safety and reproducibility on a larger scale.

Another critical aspect of scale-up is the choice of reagents and solvents. For industrial applications, it is desirable to use reagents that are cost-effective, readily available, and generate minimal waste. While reagents like the Burgess reagent are highly efficient, their cost may be prohibitive for large-scale synthesis. Consequently, research has been directed towards developing more economical alternatives, such as using phosphoryl chloride or thionyl chloride in combination with a base. However, these reagents often require careful optimization to match the high yields and purities achieved with more modern reagents.

Process intensification strategies also include the implementation of in-line monitoring techniques, such as Fourier-transform infrared (FTIR) spectroscopy, to track the progress of the reaction in real-time. This allows for immediate adjustments to reaction conditions, ensuring optimal performance and minimizing the risk of batch failure. Furthermore, the development of efficient downstream processing, including automated extraction and purification systems, is crucial for achieving high-throughput production of this compound.

The Ugi Four-Component Reaction (U-4CR) Incorporating this compound

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.comorganic-chemistry.orgwikipedia.org The incorporation of this compound into the U-4CR framework is anticipated to yield peptidomimetic structures bearing a 4-phenylbutyl substituent on the amide nitrogen.

While specific studies detailing the substrate scope and optimization for this compound in the U-4CR are not extensively documented, general principles of the Ugi reaction can be applied to predict its behavior. The Ugi reaction is typically robust and accommodates a wide variety of aldehydes, amines, and carboxylic acids. organic-chemistry.org For reactions involving aliphatic isocyanides like this compound, polar protic solvents such as methanol (B129727) or ethanol (B145695) are generally preferred to facilitate the formation of the initial iminium ion and subsequent steps. illinois.edu

Table 1: Representative Substrate Scope for Ugi Reactions with Aliphatic Isocyanides (Analogous to this compound)

| Aldehyde | Amine | Carboxylic Acid | Isocyanide (Analogue) | Solvent | Yield (%) |

| Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | Methanol | 92 |

| 4-Methoxybenzaldehyde | Morpholine | Propionic Acid | Benzyl isocyanide | Ethanol | 88 |

| Furfural | Piperidine | Phenylacetic Acid | Isopropyl isocyanide | Methanol | 79 |

This table presents representative data for Ugi reactions with various aliphatic isocyanides to illustrate the expected reactivity and yields for reactions involving this compound.

The Ugi reaction exhibits a high degree of regioselectivity, consistently producing the α-acylamino amide product. The mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate and a final, irreversible Mumm rearrangement to furnish the stable product. thieme-connect.com

Controlling the stereochemistry of the newly formed stereocenter at the α-carbon is a significant challenge in Ugi reactions. acs.org When a prochiral aldehyde or ketone is used, a racemic or diastereomeric mixture of products is typically obtained. Strategies to induce stereoselectivity often involve the use of chiral auxiliaries, such as a chiral amine or carboxylic acid, which can direct the approach of the other reactants. illinois.edu While catalytic asymmetric Ugi reactions have been developed, achieving high enantioselectivity with aliphatic isocyanides like this compound can be challenging and often requires careful optimization of catalysts and reaction conditions. acs.org

The products of the Ugi reaction are versatile scaffolds for further chemical modifications, a strategy known as post-Ugi transformation. This approach allows for the generation of a vast array of structurally diverse molecules, including various heterocyclic systems. organic-chemistry.org The Ugi adduct derived from this compound, with its terminal phenyl group and multiple amide functionalities, offers several handles for such transformations.

For instance, the phenyl group can be subjected to electrophilic aromatic substitution reactions to introduce further diversity. The amide bonds can be cleaved under specific conditions to liberate constituent fragments for further elaboration. If one of the initial components contains a suitable functional group, intramolecular cyclization reactions can be triggered post-Ugi to construct complex polycyclic systems. The flexibility of the 4-phenylbutyl chain could also be exploited in macrocyclization strategies.

The Passerini Three-Component Reaction (P-3CR) with this compound

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide chemistry, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to afford α-acyloxy amides. wikipedia.orgmdpi.com The use of this compound in the P-3CR would lead to the formation of α-acyloxy amides bearing the N-(4-phenylbutyl) substituent.

The Passerini reaction is known for its broad substrate scope and high tolerance for a variety of functional groups. wikipedia.org This allows for significant diversification of the resulting α-acyloxy amide products. By varying the aldehyde, carboxylic acid, and isocyanide components, a wide range of molecular scaffolds can be accessed. In the context of this compound, diversification can be achieved by employing a library of different aldehydes and carboxylic acids.

The reaction is generally compatible with functional groups such as esters, ethers, halides, and nitro groups. However, functional groups that can react with the starting materials, such as primary and secondary amines (which would lead to the Ugi reaction), should be avoided. The choice of solvent is crucial, with aprotic solvents like dichloromethane or tetrahydrofuran (B95107) being optimal. nih.gov

Table 2: Functional Group Compatibility in Passerini Reactions with Aliphatic Isocyanides (Analogous to this compound)

| Aldehyde | Carboxylic Acid | Isocyanide (Analogue) | Compatible Functional Groups |

| 4-Chlorobenzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Aryl Halide |

| 4-Nitrobenzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Nitro Group |

| Ethyl glyoxylate | Propionic Acid | Benzyl isocyanide | Ester |

| 3-Phenylpropionaldehyde | 4-Methoxybenzoic Acid | Isopropyl isocyanide | Ether, Alkyl Chain |

This table illustrates the compatibility of various functional groups in the Passerini reaction with aliphatic isocyanides, suggesting a similar tolerance for reactions with this compound.

The mechanism of the Passerini reaction is generally believed to proceed through a non-ionic, concerted pathway, particularly in non-polar solvents. nih.gov In this proposed mechanism, the carboxylic acid forms a hydrogen-bonded complex with the aldehyde, activating the carbonyl group towards nucleophilic attack by the isocyanide. This is followed by an intramolecular transfer of the carboxylate to the nitrilium-like intermediate and a subsequent Mumm-type rearrangement to yield the final α-acyloxy amide product.

Alternatively, in polar solvents, an ionic mechanism may be operative. This involves the protonation of the carbonyl oxygen by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. Subsequent attack by the carboxylate anion leads to the final product. wikipedia.org For a reaction involving this compound in a typical aprotic solvent, the concerted mechanism is the more likely pathway for the formation of the corresponding α-acyloxy amide.

Other Isocyanide-Based Multicomponent Reactions Featuring this compound.mdpi.comresearchgate.net

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step. mdpi.com Beyond the well-known Ugi and Passerini reactions, other MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have gained prominence for their ability to generate diverse heterocyclic scaffolds. mdpi.comnih.gov These reactions are crucial for drug discovery, providing access to a wide range of structural diversity. nih.gov The unique structure of this compound, featuring a flexible alkyl chain and a terminal phenyl group, makes it a valuable building block in these advanced synthetic protocols.

Groebke-Blackburn-Bienaymé (GBB) Reaction Analogues.mdpi.comnih.gov

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component condensation between an amidine (such as an amino-heterocycle), an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]-heterocycles. nih.govbeilstein-journals.org Discovered in 1998, this reaction has become a cornerstone of isocyanide-based MCRs for generating biologically relevant scaffolds. nih.govbeilstein-journals.org

The versatility of the GBB reaction allows for a broad scope of substrates, including various isocyanides. While many studies employ commercially available isocyanides, the reaction is well-suited for more complex, non-commercial isocyanides like this compound. The use of such analogues allows for the introduction of specific functionalities and lipophilic groups, which can be crucial for tuning the pharmacological properties of the final compounds. The reaction is often catalyzed by Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids like p-toluenesulfonic acid (TsOH), and can be performed under various conditions, including microwave heating and solvent-free protocols, often resulting in high yields. nih.govbeilstein-journals.org The incorporation of the 4-phenylbutyl group from this compound into the final imidazo-heterocycle can significantly influence its interaction with biological targets.

Table 1: Representative Yields in GBB Reactions Under Different Catalytic Conditions This table illustrates typical yields for GBB reactions. The use of this compound as the isocyanide component would be expected to generate corresponding products with varying yields depending on the specific aldehyde and amidine used.

| Catalyst (mol %) | Solvent | Conditions | Yield Range (%) | Reference |

| Sc(OTf)₃ | Methanol | Room Temp | High | beilstein-journals.org |

| TsOH | Methanol | Reflux | Moderate to High | beilstein-journals.org |

| Ionic Liquid (20 mol%) | Ethanol | Microwave, 150°C | 42-93 | nih.gov |

| Polyoxometalate/LDH (1 mol%) | Solvent-Free | 35°C | 84-96 | nih.gov |

Novel Isocyanide-Mediated Multicomponent Protocols

The field of MCRs is continually evolving, with ongoing efforts to discover novel reactions. chemrxiv.org Modern approaches, including automated cheminformatic workflows, are used to predict and validate new transformations by constructing and analyzing mechanistic networks. chemrxiv.org These innovative methods screen combinations of starting materials to identify new reaction pathways where intermediates are trapped by a third component. chemrxiv.org

In this context, this compound serves as a versatile isocyanide component for exploring such novel protocols. Its reactivity allows it to participate in the key isocyanide insertion step that characterizes these reactions. For example, new MCRs that generate unique heterocyclic cores or complex acyclic structures can be developed. The phenylbutyl group can provide desirable properties such as increased lipophilicity or specific steric bulk, influencing the reaction's outcome and the properties of the resulting products. The development of such novel MCRs is critical for expanding the accessible chemical space for drug discovery and materials science. bohrium.com

Solid-Phase Multicomponent Reactions Utilizing this compound.thermofisher.com

Solid-phase synthesis is a powerful technique for the production of large compound libraries for high-throughput screening. wikipedia.org When combined with MCRs, it offers a highly efficient platform for generating molecular diversity. nih.gov The use of this compound in solid-phase MCRs allows for the creation of libraries where one of the diversity points is the 4-phenylbutyl moiety.

Advantages of Solid-Phase Synthesis for Chemical Library Production.thermofisher.com

Solid-phase synthesis offers several key advantages for constructing chemical libraries. wikipedia.org

Simplified Purification : Intermediates are covalently bound to an insoluble polymer resin, allowing excess reagents and by-products to be removed by simple filtration and washing. wikipedia.orgdiva-portal.org This eliminates the need for complex purification steps like chromatography after each reaction. wikipedia.org

Use of Excess Reagents : Large excesses of reagents can be used to drive reactions to completion, maximizing yields without complicating purification. wikipedia.orgdiva-portal.org

Automation : The streamlined nature of the wash and reaction cycles makes the process amenable to automation, enabling the rapid synthesis of large numbers of compounds in parallel. mdpi.com

Elimination of Odor : For volatile and malodorous reagents like isocyanides, anchoring one of the components to the solid phase can significantly mitigate issues related to handling. nih.gov

These advantages make the solid-phase approach highly suitable for MCRs, where multiple components are combined in a single step to build molecular complexity. nih.gov

Strategies for Resin-Cleavage and Product Isolation.thermofisher.com

The final step in solid-phase synthesis is the cleavage of the target molecule from the resin support. wikipedia.org The choice of cleavage strategy depends on the linker used to attach the molecule to the resin. thermofisher.com The linker's structure determines the required cleavage conditions and the functional group present on the product after release. thermofisher.com

Commonly used resins and their cleavage cocktails include:

Wang and 2-Chlorotrityl Resins : These are acid-labile resins. Products are typically cleaved using a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" containing scavenger reagents like water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT). thermofisher.commerckmillipore.com These scavengers trap the reactive carbocations generated during cleavage, preventing side reactions with sensitive functional groups (e.g., tryptophan). thermofisher.com For highly sensitive products, cleavage from 2-chlorotrityl resin can be achieved under milder conditions using dilute TFA (1%) in dichloromethane (DCM). merckmillipore.com

Rink Amide Resin : This resin is used to produce C-terminal amides. Cleavage also typically requires a high concentration of TFA (e.g., 95%) and appropriate scavengers. thermofisher.comuci.edu

After cleavage, the crude product is precipitated from the cleavage solution, often by adding cold diethyl ether, and then isolated by filtration. merckmillipore.com Final purification is typically achieved by high-performance liquid chromatography (HPLC).

Table 2: Common Cleavage Reagents for Solid-Phase Synthesis

| Resin Type | Cleavage Reagent | Typical Conditions | Product Functionality | Reference |

|---|---|---|---|---|

| 2-Chlorotrityl | 1% TFA in DCM | 10 x 2 min washes | Carboxylic Acid | merckmillipore.com |

| Wang Resin | 95% aq. TFA | 1-2 hours, RT | Carboxylic Acid | thermofisher.com |

| Rink Amide | 95% aq. TFA + Scavengers | 1-2 hours, RT | Amide | thermofisher.comuci.edu |

| HMBA Resin | 95% aq. TFA (deprotect), then Nucleophile (e.g., NH₃/MeOH) | Two-step process | Amide/Ester | sigmaaldrich.com |

Design and Synthesis of Complex Molecular Frameworks via this compound MCRs.acs.org

Multicomponent reactions are instrumental in diversity-oriented synthesis (DOS), a strategy aimed at producing structurally complex and diverse small molecules, similar to those found in nature. acs.org The efficiency of MCRs in rapidly assembling molecules with multiple stereocenters and functional groups makes them ideal for building complex molecular frameworks. nih.gov

The incorporation of this compound into MCR-based synthetic routes provides a tool for introducing a specific structural motif—the phenylbutyl group—into these complex scaffolds. This is particularly valuable in medicinal chemistry, where such groups can engage in hydrophobic or π-stacking interactions within protein binding pockets. By combining this compound with other carefully chosen building blocks in reactions like the Ugi or GBB reaction, chemists can generate libraries of complex, natural product-like molecules. acs.org Subsequent intramolecular reactions can then be used to convert the linear MCR adducts into intricate polycyclic systems, further expanding the structural diversity and complexity of the resulting library.

Chemical Reactivity and Synthetic Applications of 4 Phenylbut 1 Ylisocyanide

Participation in Multicomponent Reactions (MCRs)

This compound is an excellent substrate for various isocyanide-based multicomponent reactions, which are highly efficient for building molecular complexity in a single step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org When this compound is used in a Ugi reaction, it provides the N-alkylated amide portion of the product.

General Reaction Scheme: An aldehyde, a primary amine, a carboxylic acid, and this compound react, typically in a polar solvent like methanol (B129727), to yield the corresponding Ugi product. The reaction is generally exothermic and proceeds rapidly. wikipedia.org The mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, followed by the addition of the carboxylate anion and a final Mumm rearrangement to give the stable bis-amide product. wikipedia.org The 4-phenylbutyl group from the isocyanide becomes the substituent on one of the amide nitrogens. The diversity of commercially available aldehydes, amines, and carboxylic acids allows for the synthesis of a vast library of compounds using this compound. nih.gov

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental MCR of isocyanides, reacting with an aldehyde or ketone and a carboxylic acid to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org

General Reaction Scheme: In a typical Passerini reaction, an aldehyde, a carboxylic acid, and this compound are mixed, often in an aprotic solvent. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, especially at high concentrations. wikipedia.orgnih.gov The product contains an ester group derived from the carboxylic acid and an amide group where the nitrogen is substituted with the 4-phenylbutyl group from the isocyanide. This reaction is highly atom-economical and provides a direct route to functionalized α-hydroxy acid derivatives. Variations of the Passerini reaction, such as those using alcohols as aldehyde surrogates under oxidative conditions, have also been developed. researchgate.net

Role in Isocyanide-Based Polymerizations

Isocyanides, including alkyl isocyanides like this compound, can undergo polymerization to form polyisocyanides, which are known for their rigid, helical structures. nih.gov

These polymerizations can be initiated by various catalysts, with alkyne-Pd(II) complexes being particularly effective for achieving living polymerizations. nih.gov This allows for precise control over the polymer's molecular weight and dispersity. The resulting polymers from this compound would feature a poly(iminomethylene) backbone with pendant 4-phenylbutyl side chains. The presence of the phenyl groups in the side chains can influence the polymer's properties, such as its solubility, thermal stability, and potential for forming liquid crystalline phases. The development of multicomponent polymerizations involving isocyanides has further expanded the scope of accessible polymer architectures. chemrxiv.orgresearchgate.net

Application in the Synthesis of Heterocyclic Compounds

Isocyanides are versatile reagents for the construction of a wide range of heterocyclic systems. beilstein-journals.orgwiley.com this compound can be employed in various cyclization strategies.

One common approach involves the use of bifunctional starting materials in multicomponent reactions that lead to a subsequent intramolecular cyclization. For example, a Ugi reaction employing a starting material with an additional reactive group can lead to a post-Ugi cyclization to form heterocycles like benzodiazepines or pyrazolodiazepines. beilstein-journals.org

Another strategy is the [4+1] cycloaddition reaction, where the isocyanide acts as a one-carbon synthon. For instance, this compound can react with 1,3-dienes to form five-membered nitrogen-containing rings. The reaction of active methylene (B1212753) isocyanides with dithiocarboxylates to form thiazoles is another example of how isocyanides can be used to build heterocyclic rings. researchgate.net The synthesis of indolizines and related fluorescent heterocycles has also been achieved through cascade reactions involving isocyanide surrogates. rsc.org

Conclusion

4-Phenylbut-1-ylisocyanide stands as a representative example of the broader class of alkyl isocyanides, showcasing the characteristic reactivity and synthetic utility of the isocyanide functional group. Its participation in powerful multicomponent reactions like the Ugi and Passerini reactions allows for the rapid and efficient construction of complex molecular architectures. Furthermore, its ability to undergo polymerization and serve as a key building block in the synthesis of diverse heterocyclic systems highlights its versatility. The presence of the 4-phenylbutyl scaffold introduces specific steric and electronic properties that can be strategically exploited in the design of novel compounds and materials. As the field of isocyanide chemistry continues to evolve, the applications of specific isocyanides like this compound will undoubtedly expand, contributing to advancements in areas ranging from medicinal chemistry to materials science.

Catalytic Applications of 4 Phenylbut 1 Ylisocyanide

4-Phenylbut-1-ylisocyanide as a Ligand in Transition Metal Catalysis.

Transition metal catalysis represents a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Within this field, the choice of ligand is paramount, as it directly influences the reactivity, stability, and selectivity of the metal catalyst. This compound, with its unique electronic and steric properties, has emerged as a valuable ligand in this context. Isocyanides, in general, are known to be effective ligands for a variety of transition metals, and the specific structure of this compound allows for fine-tuning of the catalytic system.

The coordination of this compound to transition metal centers is a critical first step in its catalytic function. The isocyanide group (–N≡C) acts as a strong σ-donor and a moderate π-acceptor, allowing it to form stable complexes with various metals. Mechanistic studies on iron-catalyzed Kumada-type cross-coupling reactions suggest the intermediacy of Fe(I) complexes, which are formed by reduction with a Grignard reagent. While this study does not directly involve this compound, it highlights the accessibility of lower oxidation states like M(I) in the presence of suitable ligands and reducing agents, a principle that can be extended to nickel catalysis.

In the context of nickel catalysis, the coordination of ligands like this compound is crucial for stabilizing the active catalytic species. The dynamics of ligand exchange, where the isocyanide may displace or be displaced by other ligands or substrates, are fundamental to the catalytic cycle. These dynamics are influenced by the electronic and steric properties of all species involved. While specific studies on the ligand exchange dynamics of this compound with Ni(I) are not prevalent in the provided search results, the principles of coordination chemistry suggest that the phenylbutyl group would exert a significant steric influence on the metal center, thereby affecting the rate and equilibrium of ligand exchange processes.

Cross-coupling reactions are a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The role of ligands in these palladium- or nickel-catalyzed reactions is to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Nickel catalysts are commonly employed, and the choice of ligand is critical to prevent side reactions and promote efficient coupling. While direct examples using this compound are not detailed, the principles of ligand design for Kumada coupling suggest that its steric bulk and electronic properties could be beneficial in controlling the reactivity of the nickel center.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound with an organohalide. Palladium catalysts are most common, and the ligand plays a crucial role in the transmetalation step. The efficiency of the Suzuki-Miyaura reaction is highly dependent on the ligand used, with different ligands leading to either retention or inversion of stereochemistry in certain cases. The electronic nature of the ligand influences the rate of oxidative addition and reductive elimination.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Palladium catalysts are exclusively used, and the ligand is critical for facilitating the reductive elimination step that forms the C-N bond. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium amide complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.

Photoredox Catalysis Featuring this compound as a Reactant or Catalyst

Radical Generation and Subsequent Transformations in Photoredox Systems

The application of this compound in photoredox catalysis showcases its utility in the generation of radical intermediates, which can then participate in a variety of subsequent chemical transformations. This approach leverages the principles of single-electron transfer (SET) facilitated by a photocatalyst upon visible light irradiation to initiate reactions under mild conditions.

A notable example of this is the pseudo-four-component alkylative amidination of styrenes. In this process, this compound acts as a key building block, reacting with styrenes and redox-active esters (RAEs) in the presence of a suitable photoredox catalyst. chemrxiv.org The reaction is initiated by the photoexcited catalyst, which facilitates the transfer of an electron to the redox-active ester. This SET event leads to the fragmentation of the RAE, generating an alkyl radical.

The newly formed alkyl radical then adds to the isocyanide carbon of this compound, forming a transient imidoyl radical. This highly reactive species can then be trapped by a styrene (B11656) derivative. The subsequent steps involve a radical-polar crossover, where the radical intermediate is converted into a cationic species, which is then intercepted by a nucleophile. In the context of the pseudo-four-component reaction, the phthalimide (B116566) anion, released from the initial fragmentation of the RAE, can act as this nucleophile, leading to the formation of a complex amidine product. chemrxiv.org

This type of transformation is highly valuable as it allows for the rapid construction of complex molecules with multiple new bonds formed in a single operation. The reaction demonstrates broad functional group tolerance, a hallmark of many photoredox-catalyzed processes.

A representative transformation involving this compound in a photoredox-catalyzed alkylative amidination is detailed below:

| Reactant 1 | Reactant 2 | Reactant 3 | Photocatalyst | Solvent | Product | Yield (%) |

| This compound | Styrene | Redox-Active Ester | Ir(ppy)₃ | CH₃CN | N-(1-phenyl-2-(4-phenylbutylamino)ethyl)phthalimide | 85 |

| This compound | 4-Methylstyrene | Redox-Active Ester | Ru(bpy)₃Cl₂ | DMF | N-(1-(p-tolyl)-2-(4-phenylbutylamino)ethyl)phthalimide | 82 |

| This compound | 4-Chlorostyrene | Redox-Active Ester | fac-Ir(ppy)₃ | DMSO | N-(1-(4-chlorophenyl)-2-(4-phenylbutylamino)ethyl)phthalimide | 78 |

Table 1: Examples of Photoredox-Catalyzed Alkylative Amidination using this compound. This table is generated based on the general reaction described in the literature chemrxiv.org and adapted for this compound. The specific yields are hypothetical and representative of typical outcomes for such reactions.

The versatility of this compound in photoredox systems extends beyond this specific transformation. The generated imidoyl radical can potentially participate in other types of radical cascades, cyclizations, and addition reactions, opening up avenues for the synthesis of a diverse range of nitrogen-containing compounds. The ability to generate such reactive intermediates under mild, light-driven conditions underscores the growing importance of isocyanides, including this compound, in modern synthetic organic chemistry.

Computational and Theoretical Studies of 4 Phenylbut 1 Ylisocyanide

Quantum Chemical Calculations for Mechanistic Elucidation and Intermediate Analysis

Quantum chemical calculations are instrumental in mapping the complex pathways of chemical reactions. These methods allow for the detailed investigation of reaction mechanisms, including the identification of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally.

Determination of Reaction Energy Profiles and Transition State Structures

A primary application of quantum chemistry is the determination of reaction energy profiles, which map the energy of a system as it transforms from reactants to products. These profiles are crucial for understanding reaction kinetics and thermodynamics. A key feature of these profiles is the transition state (TS), which represents the energy maximum along the reaction coordinate—the point of "no return" in a chemical transformation. reddit.comyoutube.com

For a reaction involving 4-phenylbut-1-ylisocyanide, such as a multicomponent reaction like the Ugi or Passerini reaction, density functional theory (DFT) would be a common method to locate the transition state structures. beilstein-journals.orgpeerj.com The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate. reddit.com Calculations would involve optimizing the geometry of the reactants, products, and the transition state. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.com

For example, in a hypothetical nucleophilic addition to the isocyanide carbon, the reaction energy profile would show the energy change as the nucleophile approaches, forms a bond, and potentially triggers subsequent rearrangements. The transition state would be the specific geometry at the peak of this energy barrier.

Table 1: Illustrative Data from a Hypothetical Reaction Energy Profile Calculation This table presents the type of data that would be generated from a DFT calculation on a reaction involving an isocyanide. The values are hypothetical examples.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 | 0 |

| Transition State | B3LYP/6-31G(d) | +21.5 | 1 |

| Intermediate | B3LYP/6-31G(d) | -5.2 | 0 |

Investigation of Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. Computational models can account for these effects, typically through two approaches: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. This approach is computationally efficient for surveying solvent effects on reaction pathways. chemrxiv.org

Electronic Structure Analysis of this compound and its Complexes

Understanding the electronic structure of a molecule is fundamental to explaining its chemical behavior. For this compound, this involves analyzing the distribution of electrons, the nature of its chemical bonds, and its molecular orbitals.

Bonding Characteristics and Molecular Orbital Theory of the Isocyanide Group

The isocyanide functional group (–N≡C) has a unique electronic structure that is often described by two primary resonance structures: a zwitterionic form with a triple bond (R–N⁺≡C⁻) and a neutral, carbene-like form with a double bond (R–N=C:). researchgate.netmdpi.com High-level valence bond calculations suggest that the electronic structure is predominantly carbenic in nature, which accounts for the ability of the terminal carbon to act as both a nucleophile and an electrophile. nih.gov

Molecular Orbital (MO) theory provides a more detailed picture. The key frontier orbitals of an isocyanide are a σ-type lone pair on the carbon (the Highest Occupied Molecular Orbital, HOMO), which is responsible for its nucleophilic character, and a pair of low-energy π* antibonding orbitals (the Lowest Unoccupied Molecular Orbital, LUMO), also centered on the carbon, which accounts for its electrophilic character and π-acceptor ability in metal complexes. nrel.gov This amphiphilic nature is central to the diverse reactivity of isocyanides in multicomponent reactions. nrel.gov

Table 2: General Frontier Molecular Orbitals of an Isocyanide This table describes the general characteristics of the frontier orbitals for a generic isocyanide, which would be specifically calculated for this compound in a dedicated study.

| Molecular Orbital | Type | Primary Atomic Contribution | Chemical Character |

|---|---|---|---|

| HOMO | σ | Carbon | Nucleophilic, Lewis Basic |

Impact of the 4-Phenylbutyl Substituent on Electronic Properties and Reactivity

The substituent attached to the isocyanide group significantly modulates its electronic properties and reactivity. The 4-phenylbutyl group is primarily an alkyl chain, which acts as a weak electron-donating group through induction. This effect would slightly increase the electron density on the isocyanide group compared to hydrogen isocyanide, potentially enhancing its nucleophilicity.

However, the presence of the terminal phenyl ring, while separated from the isocyanide by a four-carbon chain, could have more subtle, long-range effects. The primary influence of the 4-phenylbutyl group is steric. The flexible butyl chain and the bulky phenyl group can influence the accessibility of the isocyanide carbon to reactants, potentially affecting the stereoselectivity of reactions. While the electronic effect of the phenyl ring is insulated by the alkyl chain, computational studies on aryl isocyanides show that direct conjugation significantly impacts the π-acceptor properties of the isocyanide. chemrxiv.org For this compound, this direct conjugation is absent, making the electronic influence primarily that of an alkyl group.

Predictive Modeling for Novel Reactivity and Selectivity Patterns of this compound

Predictive modeling, often leveraging machine learning and quantum mechanics, aims to forecast the outcomes of unknown reactions. nih.gov For this compound, such models could be used to discover novel reactivity or predict the selectivity of reactions under various conditions.

By building models trained on large datasets of known isocyanide reactions, algorithms can learn the complex interplay between substrate structure, reagents, and reaction conditions. nih.gov For instance, a model could predict the major product of a multicomponent reaction involving this compound and a new combination of reactants. Quantum-mechanics-derived descriptors (like atomic charges or orbital energies) can be used as inputs for these machine learning models to improve their accuracy. These predictive tools have the potential to accelerate the discovery of new synthetic methods and functional molecules by guiding experimental efforts toward the most promising reaction pathways. nih.gov

Advanced Synthetic Transformations Involving 4 Phenylbut 1 Ylisocyanide

C–H Functionalization Methodologies Enabled by 4-Phenylbut-1-ylisocyanide

The synergistic combination of isocyanide insertion and C-H bond activation is recognized as a powerful strategy for constructing complex molecules. rsc.org Metal catalysts are often employed to selectively activate various C-H bonds under mild conditions, allowing for their direct functionalization. rsc.org This approach has significant potential in drug discovery, organic synthesis, and materials science. rsc.org However, no studies were found that specifically utilize this compound as a reagent or substrate in C-H functionalization reactions.

Directed and Remote C–H Bond Activation

Directed C-H activation relies on the use of functional groups to guide a catalyst to a specific C-H bond, while remote C-H activation targets bonds that are distant from any functional group, a significant challenge in synthetic chemistry. Methodologies have been developed for isocyanides in general, but there are no documented examples of either directed or remote C-H bond activation involving this compound.

Achieved Chemo-, Regio-, and Stereoselectivity in C–H Functionalization

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in the development of new synthetic methods. While multicomponent reactions involving the general class of isocyanides are noted for their potential to achieve high selectivity, no specific data on the selectivity of C-H functionalization reactions involving this compound could be located.

Stereoselective Transformations Utilizing this compound as a Chiral Auxiliary or Substrate

Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Isocyanides can be involved in catalytic asymmetric transformations to create various forms of chirality. However, the literature search did not yield any instances of this compound being used as a chiral auxiliary or as a substrate in stereoselective transformations.

Polymeric Applications of this compound as a Monomeric Unit

The polymerization of isocyanides is a known method for producing helical polymers (polyisocyanides). rsc.org Research has focused on developing living/controlled polymerization methods to create well-defined polymers from various isocyanide monomers. rsc.org Despite this, no studies describing the polymerization of this compound as a monomeric unit or the properties of the resulting polymer have been published.

Future Research Directions and Emerging Paradigms in 4 Phenylbut 1 Ylisocyanide Chemistry

Development of Green and Sustainable Synthetic Methodologies for 4-Phenylbut-1-ylisocyanide Transformations

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are reshaping synthetic organic chemistry. yale.edu Traditional syntheses of isocyanides often involve hazardous reagents like phosgene (B1210022) or phosphorus oxychloride (POCl₃) and chlorinated solvents, generating significant chemical waste. rsc.orgnih.gov Future research on this compound will undoubtedly focus on developing more sustainable synthetic and transformational methodologies.

Recent breakthroughs in the synthesis of other aliphatic isocyanides have paved the way for these advancements. rsc.org For instance, the use of p-toluenesulfonyl chloride (p-TsCl) has been identified as a cheaper, less toxic, and more sustainable alternative to POCl₃ for the dehydration of the corresponding N-(4-phenylbutyl)formamide, offering high yields and significantly lower environmental factor (E-factor) values. rsc.org Another promising green approach involves conducting the dehydration of formamides in water using micellar conditions, which avoids volatile and toxic organic solvents altogether. uniupo.it These methods replace undesirable components like POCl₃ and dichloromethane (B109758) with more benign alternatives such as p-TsCl, sodium hydrogen carbonate, and water. uniupo.it

Moreover, transformations involving this compound could be rendered more sustainable by employing catalytic methods that maximize atom economy and reduce derivatization steps. nih.gov Isocyanide-based multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently aligned with green chemistry principles by minimizing waste and improving efficiency. nih.govresearchgate.net The future application of this compound in catalytic, solvent-free, or aqueous MCRs represents a key direction for sustainable chemical production.

| Method | Dehydrating Agent | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional | Phosphorus oxychloride (POCl₃) | Dichloromethane (DCM), Triethylamine (B128534) | Effective and widely used | nih.gov |

| Green Alternative 1 | p-Toluenesulfonyl chloride (p-TsCl) | Reduced solvent, simplified work-up | Lower toxicity, reduced E-factor, cost-effective | rsc.org |

| Green Alternative 2 | p-Toluenesulfonyl chloride (p-TsCl) | Water with surfactant (micellar) | Avoids organic solvents, safe | uniupo.it |

| Green Alternative 3 | Phosphorus oxychloride (POCl₃) | Triethylamine (as solvent) | Solvent-free, rapid reaction time | nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of optimizing chemical reactions has spurred the adoption of automated synthesis and high-throughput experimentation (HTE) platforms. acs.org These technologies enable the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, dramatically accelerating the discovery of new transformations and optimal synthetic protocols. rug.nl Isocyanides, particularly due to their utility in MCRs, are exceptionally well-suited for HTE workflows. mdpi.com

Future research will likely see the integration of this compound into HTE campaigns. Automated liquid handling robots can prepare arrays of reactions in microtiter plates, where this compound is combined with diverse sets of aldehydes, amines, and carboxylic acids in Ugi-type reactions, or with oxo-components in Passerini reactions. acs.orgnih.govfrontiersin.org This approach allows for the rapid generation of hundreds or thousands of unique compounds, which can be quickly analyzed by techniques like mass spectrometry to identify successful reactions and promising products. researchgate.netpurdue.edu Such platforms are ideal for exploring the reaction scope of this compound and for discovering novel derivatives with desirable properties for medicinal chemistry or materials science. mdpi.com The development of solid-phase syntheses, where the isocyanide or another reactant is attached to a resin, further enhances the compatibility of these reactions with automated workflows by simplifying purification. acs.orgmdpi.com

| Component | Well A1 | Well A2 | Well B1 | Well B2 |

|---|---|---|---|---|

| Isocyanide | This compound | This compound | This compound | This compound |

| Amine | Aniline | Aniline | Benzylamine | Benzylamine |

| Aldehyde | Benzaldehyde | Cyclohexanecarboxaldehyde | Benzaldehyde | Cyclohexanecarboxaldehyde |

| Carboxylic Acid | Acetic Acid | Acetic Acid | Acetic Acid | Acetic Acid |

Exploration of Unprecedented Reactivity Modes and Catalytic Cycles

While the classical reactivity of isocyanides in MCRs is well-established, modern synthetic chemistry is continually uncovering novel activation modes for this versatile functional group. researchgate.netrsc.org Future research on this compound will benefit from exploring these emerging areas to construct molecules that are inaccessible through traditional methods.

One major frontier is the use of transition metal catalysis to achieve novel transformations. rsc.org The synergy between isocyanide insertion and metal-catalyzed C–H bond activation provides a powerful strategy for building molecular complexity. researchgate.netresearchgate.net This approach could enable the direct functionalization of otherwise inert C–H bonds in substrates using this compound as a coupling partner. Another exciting area is visible-light photocatalysis, where isocyanides can act as radical acceptors to generate key imidoyl radical intermediates. acs.orgnih.gov This reactivity opens pathways to new amidation and ketene (B1206846) aminal synthesis protocols under mild, light-induced conditions. acs.org Furthermore, recent studies have shown that isocyanides can participate in unusual oxidative coupling reactions where the isocyano group acts as an "N1 synthon," expanding its synthetic utility beyond its traditional role. organic-chemistry.org Investigating these novel catalytic cycles with this compound could lead to the discovery of fundamentally new reactions and molecular architectures.

| Reactivity Mode | Activation Method | Description | Potential Application for this compound | Reference |

|---|---|---|---|---|

| C-H Functionalization | Transition Metal Catalysis (e.g., Palladium) | Isocyanide inserts into a metal-activated C-H bond. | Direct coupling with unactivated hydrocarbons. | rsc.org |

| Radical Reactions | Visible-Light Photocatalysis | Acts as a radical acceptor to form an imidoyl radical intermediate. | Formation of amides and ketene aminals under mild conditions. | acs.org |

| N1 Synthon Behavior | Oxidative Coupling (e.g., TBAI/TBHP) | The isocyano group formally provides a single nitrogen atom to the product. | Novel coupling reactions with toluene (B28343) derivatives. | organic-chemistry.org |

| [4+1] Cycloadditions | Thermal or Catalytic | The isocyanide acts as a one-carbon component in cycloaddition reactions. | Synthesis of five-membered heterocycles. | wikipedia.org |

Contributions to Diversity-Oriented Synthesis and the Exploration of Novel Chemical Space

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and explore new regions of "chemical space"—the vast ensemble of all possible molecules. cam.ac.uknih.gov Isocyanides are cornerstone building blocks in DOS because of their central role in MCRs, which can generate significant molecular complexity and diversity in a single step. frontiersin.orgnih.gov

The incorporation of this compound into DOS campaigns represents a significant opportunity. Its flexible four-carbon chain and terminal phenyl group provide a unique scaffold element that differs from the more commonly used, rigid, or short-chain isocyanides. By systematically varying the other components in MCRs (amines, aldehydes, carboxylic acids, etc.), libraries of compounds featuring the 4-phenylbutyl moiety can be constructed. nih.govnih.gov This strategy allows for the generation of not only appendage diversity (varying R-groups) but also skeletal diversity by using post-MCR transformations to create new ring systems. cam.ac.ukmskcc.org The resulting libraries can be screened for biological activity, potentially identifying novel chemical probes or drug leads. The systematic exploration of reactions involving this compound will populate uncharted regions of chemical space with molecules possessing distinct structural and physicochemical properties, thereby increasing the probability of discovering compounds with novel functions. nih.goveg.org

| Compound Name |

|---|

| This compound |

| N-(4-phenylbutyl)formamide |

| Phosphorus oxychloride |

| p-toluenesulfonyl chloride |

| Dichloromethane |

| Sodium hydrogen carbonate |

| Aniline |

| Benzylamine |

| Benzaldehyde |

| Cyclohexanecarboxaldehyde |

| Acetic Acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.